
(S)-3-Amino-2-(3-methylbenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-2-(3-methylbenzyl)propanoic acid is a chiral amino acid derivative with a specific stereochemistry It is characterized by the presence of an amino group, a carboxylic acid group, and a 3-methylbenzyl substituent on the propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(3-methylbenzyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. For example, the compound can be synthesized via the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral catalyst. The reaction conditions typically involve the use of hydrogen gas and a solvent like ethanol or methanol under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process may also include steps for purification and isolation of the desired enantiomer to ensure high enantiomeric purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve this.
化学反应分析
Types of Reactions
(S)-3-Amino-2-(3-methylbenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
科学研究应用
(S)-3-Amino-2-(3-methylbenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which (S)-3-Amino-2-(3-methylbenzyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological activity. The 3-methylbenzyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
(S)-3-Amino-2-(4-methylbenzyl)propanoic acid: Similar structure but with a different position of the methyl group on the benzyl ring.
(S)-3-Amino-2-(2-methylbenzyl)propanoic acid: Another isomer with the methyl group in a different position.
(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
(S)-3-Amino-2-(3-methylbenzyl)propanoic acid is unique due to its specific stereochemistry and the position of the methyl group on the benzyl ring. This configuration can influence its reactivity and interactions with biological targets, making it distinct from its isomers and analogs.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
(2S)-2-(aminomethyl)-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 |
InChI 键 |
NVVUQCOXDWSPAD-JTQLQIEISA-N |
手性 SMILES |
CC1=CC(=CC=C1)C[C@@H](CN)C(=O)O |
规范 SMILES |
CC1=CC(=CC=C1)CC(CN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


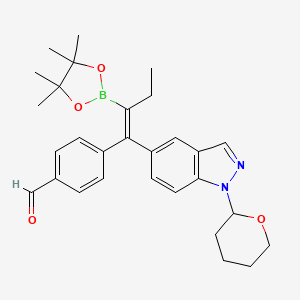



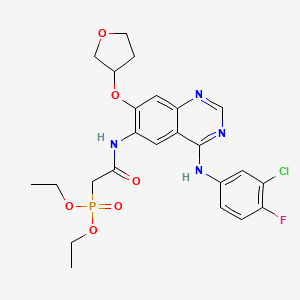
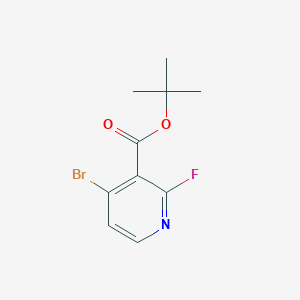
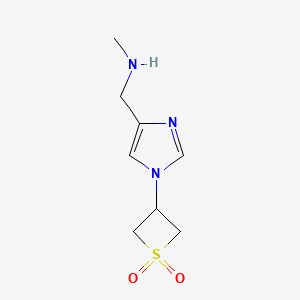

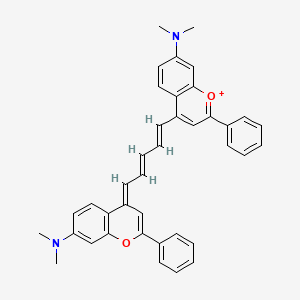
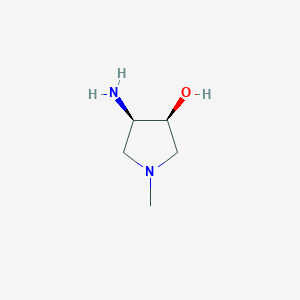
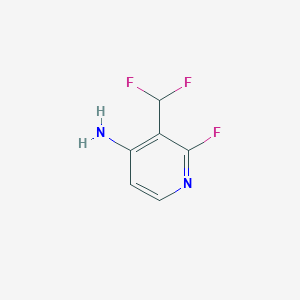

![3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B15220702.png)

